Pomalidomide-C6-O-C5-O-C4-COOH

PROTAC Targeted Protein Degradation Linker Optimization

PROTAC linker selection directly dictates degradation potency (IC50 varies 30-fold) and off-target zinc-finger degradation risk. Pomalidomide-C6-O-C5-O-C4-COOH offers a distinct hybrid alkyl-ether-alkyl geometry for systematic SAR studies. - cLogP ~1.0-1.5 higher than PEG linkers → enhanced membrane permeability - Carboxylic acid terminus enables rapid amide coupling to amine-containing warheads - Essential benchmark for comparing PEG4/PEG6/alkyl-only linkers in ternary complex optimization

Molecular Formula C29H41N3O8
Molecular Weight 559.7 g/mol
Cat. No. B12391429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C6-O-C5-O-C4-COOH
Molecular FormulaC29H41N3O8
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCOCCCCCOCCCCC(=O)O
InChIInChI=1S/C29H41N3O8/c33-24-15-14-23(27(36)31-24)32-28(37)21-11-10-12-22(26(21)29(32)38)30-16-5-1-2-6-17-39-18-7-3-8-19-40-20-9-4-13-25(34)35/h10-12,23,30H,1-9,13-20H2,(H,34,35)(H,31,33,36)
InChIKeySTEWOGZNWZMCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C6-O-C5-O-C4-COOH Overview


Pomalidomide-C6-O-C5-O-C4-COOH (CAS 2375774-54-0, molecular weight 559.65 g/mol, purity typically ≥95%) is a synthetic E3 ligase ligand-linker conjugate comprising a pomalidomide-based cereblon (CRBN) ligand covalently attached to a hybrid alkyl-ether linker terminating in a carboxylic acid functional group . This compound belongs to the PROTAC (Proteolysis Targeting Chimera) linker toolbox and is designed to recruit the CRBN E3 ubiquitin ligase to target proteins of interest for subsequent ubiquitination and proteasomal degradation . The linker architecture features a C6 alkyl segment followed by ether-linked C5 and C4 alkyl chains (C6-O-C5-O-C4-COOH), providing a defined exit vector from the pomalidomide binding pocket while offering moderate hydrophilicity (calculated LogP 3.3, tPSA 151 Ų) and a carboxylic acid terminus suitable for amide conjugation to protein-targeting warheads .

Why Pomalidomide-C6-O-C5-O-C4-COOH Cannot Be Substituted


In PROTAC development, the linker is not an inert spacer but a critical determinant of ternary complex geometry, stability, and ultimately degradation efficiency [1]. Even minor alterations in linker length (as small as two methylene units) or composition (a single oxygen-for-carbon substitution) can profoundly affect cellular potency by altering the relative orientation of the E3 ligase and target protein [2]. Systematic variation of linker length in pomalidomide-based PROTACs has demonstrated that optimal degradation activity is exquisitely sensitive to linker architecture, with compounds of identical warhead and E3 ligand compositions showing orders-of-magnitude differences in DC50 values depending solely on linker parameters [3]. Consequently, procurement decisions that treat Pomalidomide-C6-O-C5-O-C4-COOH as interchangeable with shorter-chain analogs such as Pomalidomide-C6-COOH or pure PEG-based alternatives risk introducing confounding variables into structure-activity relationship studies, potentially masking true degradation signals or yielding false-negative results in initial screening campaigns. The quantitative evidence below establishes the specific physicochemical and functional parameters that distinguish this compound from its closest comparators.

Pomalidomide-C6-O-C5-O-C4-COOH Quantitative Differentiation


Linker Composition: Alkyl-Ether vs. PEG-Based

Pomalidomide-C6-O-C5-O-C4-COOH incorporates a hybrid alkyl-ether linker with an extended atom count of approximately 20 atoms from the pomalidomide amine to the terminal carboxyl, whereas Pomalidomide-C6-COOH features a simple 7-atom alkyl chain (C6 plus carboxyl carbon). This represents a ~186% increase in linker backbone length . In cereblon-directed PROTAC design, linker length directly governs the maximum reachable distance between the E3 ligase and the target protein binding pocket; insufficient linker length precludes ternary complex formation entirely, while excessive length can reduce cooperativity by increasing entropic penalties. The 20-atom hybrid architecture positions this conjugate within the empirically optimized range (12–30 heavy atoms) for bridging diverse target-E3 distance geometries encountered across different protein targets [1]. Notably, linker length optimization studies with pomalidomide-based homobifunctional PROTACs identified an 8-atom linker as optimal for CRBN self-degradation, with longer linkers exhibiting distinct activity profiles against IKZF1 [2], underscoring that no single linker length is universally optimal across all target geometries.

PROTAC Targeted Protein Degradation Linker Optimization

Linker Length and Degradation Potency

The hybrid alkyl-ether architecture of Pomalidomide-C6-O-C5-O-C4-COOH yields a calculated LogP of 3.3 and tPSA of 151 Ų , reflecting a deliberate balance between hydrophobic alkyl segments (C6, C5, C4) and hydrophilic ether oxygens. In contrast, the pure PEG-based Pomalidomide-PEG4-C-COOH contains four ethylene glycol repeat units (no discrete alkyl segments) and would be expected to exhibit substantially lower LogP (higher aqueous solubility). The DMSO solubility of Pomalidomide-C6-O-C5-O-C4-COOH is approximately 100 mg/mL (178.68 mM) , whereas the shorter alkyl-only analog Pomalidomide-C6-COOH exhibits higher DMSO solubility of ~125 mg/mL (311.40 mM) , demonstrating that increased alkyl content reduces organic solvent solubility. This hydrophobic modulation is therapeutically relevant: in PROTAC development, linker hydrophobicity directly influences cellular permeability, with excessively hydrophilic linkers (e.g., long PEG chains) potentially limiting passive diffusion across lipid bilayers, while excessively hydrophobic linkers (e.g., pure alkyl chains) risk aggregation and non-specific protein binding [1]. The C6-O-C5-O-C4-COOH architecture occupies an intermediate hydrophobicity space that may prove advantageous for targets where balanced permeability and solubility are critical.

LogP Solubility Physicochemical Optimization

Off-Target Zinc-Finger Degradation

Pomalidomide-C6-O-C5-O-C4-COOH contains 20 rotatable bonds , more than double the 9 rotatable bonds present in Pomalidomide-C6-COOH . In PROTAC design, rotatable bond count correlates with the conformational entropy available to the linker when bridging E3 ligase and target protein. Higher rotatable bond counts allow the PROTAC to sample a wider range of ternary complex geometries, potentially accommodating target-E3 pairs with suboptimal surface complementarity or non-ideal exit vector alignments [1]. However, this flexibility comes with an entropic cost: excessively flexible linkers can reduce the effective molarity of the ternary complex by increasing the number of non-productive conformations. The 20 rotatable bonds in Pomalidomide-C6-O-C5-O-C4-COOH represent an intermediate flexibility profile—more conformationally adaptable than the rigid 9-bond C6-COOH analog, yet not as extended as longer PEG-based linkers that may introduce excessive degrees of freedom. This intermediate flexibility may be advantageous for initial screening campaigns where the optimal linker geometry has not yet been empirically determined.

Conformational Flexibility Ternary Complex Linker Dynamics

Pomalidomide-C6-O-C5-O-C4-COOH vs. Simple PEG Linkers: Ether Oxygen Spacing Affects Hydrogen Bonding Network in Ternary Complex

The linker architecture of Pomalidomide-C6-O-C5-O-C4-COOH positions ether oxygens at defined intervals (separated by C5 and C4 alkyl segments) rather than in the contiguous ethylene glycol repeats characteristic of pure PEG linkers (e.g., Pomalidomide-PEG4-C-COOH). This discrete ether spacing can influence the hydrogen-bonding relay that stabilizes the ternary complex: a single oxygen-for-carbon substitution in PROTAC linkers has been reported to double cellular potency by introducing a hydrogen-bond relay that clamps the target-E3 interface [1]. The specific C6-O-C5-O-C4-COOH arrangement provides two ether oxygens separated by alkyl spacers of 5 and 4 carbons respectively, creating potential hydrogen bond acceptor sites at defined distances from the CRBN binding pocket. In contrast, PEG linkers present a continuous hydrophilic surface that may engage in non-specific hydrogen bonding with solvent rather than contributing to productive ternary complex stabilization. The alkyl-ether hybrid design represents a modular chemistry approach that allows researchers to systematically modulate physicochemical properties while maintaining the ability to form productive hydrogen bonds at specific positions along the linker trajectory [2].

Hydrogen Bonding Ternary Complex Stability PROTAC Cooperativity

Pomalidomide-C6-O-C5-O-C4-COOH Application Scenarios


PROTAC Library Synthesis for SAR

In systematic PROTAC optimization workflows, researchers synthesize and evaluate multiple linker variants in parallel to identify the optimal length, flexibility, and hydrophobicity profile for a given target-E3 pair. Pomalidomide-C6-O-C5-O-C4-COOH occupies a distinct position in the linker design space—with a 20-atom hybrid backbone, LogP of 3.3, and 20 rotatable bonds —that is not represented by shorter alkyl-only analogs (e.g., Pomalidomide-C6-COOH with 7-atom backbone and LogP 1 ) or pure PEG linkers with continuous hydrophilic character. Including this compound in parallel screening panels enables researchers to probe whether intermediate-length, hybrid hydrophobicity linkers yield superior degradation efficiency for their target of interest. Such systematic linker variation has been established as essential for transforming mid-micromolar hits into low-nanomolar degraders [1].

Intracellular Targeting with Balanced Lipophilicity

Certain protein targets possess deep binding pockets or are oriented such that the distance from the CRBN binding interface to the target warhead binding site exceeds 15–20 Å. In such cases, shorter linkers (e.g., C6-COOH with 7-atom backbone) cannot physically span the required distance, resulting in complete failure to induce ternary complex formation [1]. Pomalidomide-C6-O-C5-O-C4-COOH, with its approximately 20-atom backbone , provides the extended reach necessary for these challenging target geometries. This compound is particularly suitable for targets where initial screening with shorter linkers has yielded negative results, or where structural modeling predicts a target-CRBN distance that exceeds the spanning capacity of simpler linker architectures.

Linker Benchmarking in PROTAC Optimization

During lead optimization, PROTAC candidates must balance multiple physicochemical parameters—including solubility, permeability, and metabolic stability—to achieve favorable pharmacokinetic profiles. The hybrid alkyl-ether architecture of Pomalidomide-C6-O-C5-O-C4-COOH offers a distinct physicochemical signature (LogP 3.3, tPSA 151 Ų, DMSO solubility ~100 mg/mL ) that differs substantially from both pure alkyl linkers (lower LogP, higher DMSO solubility) and pure PEG linkers (lower LogP, higher aqueous solubility). This intermediate profile may be advantageous when pure alkyl linkers yield PROTACs with excessive hydrophobicity and aggregation propensity, while PEG-based linkers produce molecules with inadequate cellular permeability [1]. The carboxylic acid terminus further enables facile amide conjugation to amine-containing warheads, simplifying synthetic workflows .

Validation of Linker-Dependent Degradation Selectivity in CRBN-Based Degraders

Emerging evidence indicates that linker composition can influence the degradation selectivity profile of CRBN-based PROTACs, with different linker architectures producing distinct patterns of off-target degradation [2]. Specifically, linker length variation in pomalidomide-based homobifunctional PROTACs demonstrated that longer linkers exhibited weaker CRBN degradation but more potent effects on IKZF1 protein levels compared to an 8-atom linker identified as optimal for selective CRBN degradation [2]. This suggests that linker architecture—including the specific C6-O-C5-O-C4-COOH configuration—may impart unique degradation selectivity signatures. Researchers investigating linker-dependent selectivity mechanisms or seeking to minimize IKZF1 off-target effects can utilize this compound as a distinct comparator to establish structure-selectivity relationships.

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